1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride
Description
1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is a halogenated arylalkylamine hydrochloride salt. Its structure features a four-carbon aliphatic chain (butan-1-amine) attached to a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 3-positions, respectively. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical research applications.
Properties
Molecular Formula |
C10H14BrClFN |
|---|---|
Molecular Weight |
282.58 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H |
InChI Key |
MKGPWBJEALEHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, phenylbutanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The intermediate product is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and activity at target sites. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, highlighting differences in substituents, chain length, and molecular properties:
Key Observations
Chain Length and Branching :
- The target compound’s four-carbon chain (butan-1-amine) contrasts with shorter chains (e.g., ethanamine in ) and branched analogs (e.g., 3-methylbutan-1-amine in ). Longer chains may improve lipophilicity and membrane permeability, while branching could alter steric interactions in binding pockets.
Substituent Effects :
- Bromo and fluoro groups at the 4- and 3-positions (target compound) vs. difluoro (2,5-diF in ) or methyl (m-tolyl in ). Halogens influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability, while methyl groups enhance hydrophobicity.
Stereochemistry :
Physicochemical and Functional Implications
- Molecular Weight : Ethyl-chain analogs (e.g., , 254.53 g/mol) are lighter than butan-1-amine derivatives, which may impact bioavailability.
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays.
- Reactivity : Bromo groups are susceptible to nucleophilic substitution, while fluoro groups enhance stability against oxidation .
Biological Activity
1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is a compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
1-(4-Bromo-3-fluorophenyl)butan-1-amine hydrochloride is characterized by the following structural features:
- Molecular Formula : C₈H₁₀BrFN·HCl
- Molecular Weight : 254.53 g/mol
- Functional Groups : Contains an amine group, a bromo substituent, and a fluoro substituent on the aromatic ring.
The presence of bromine and fluorine atoms enhances its biological activity and reactivity in chemical processes, making it a valuable compound in pharmaceutical research.
The biological activity of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Potential Mechanisms Include:
- Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation, pain perception, or neurodegenerative conditions.
- Enzyme Modulation : Alteration of enzyme activities that could affect metabolic pathways or cellular responses.
Biological Activity Overview
Research has indicated that compounds similar to 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride exhibit significant pharmacological properties. Below is a summary of its biological activities based on current literature:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels through receptor interactions. |
| Analgesic Properties | Possible influence on pain pathways via neurotransmitter systems. |
| Neuroprotective Effects | Investigated for protective roles against neurodegeneration in models of diseases such as Alzheimer's. |
Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models by modulating neurotransmitter systems .
Study 2: Receptor Interaction Studies
In vitro assays have been conducted to assess the binding affinity of 1-(4-bromo-3-fluorophenyl)butan-1-amine hydrochloride against various receptors. Preliminary results indicated significant binding to serotonin receptors, which may correlate with its potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
